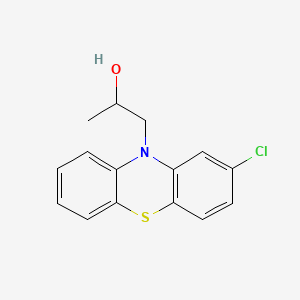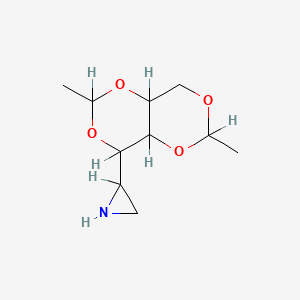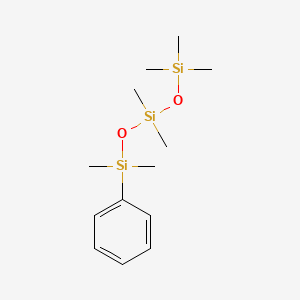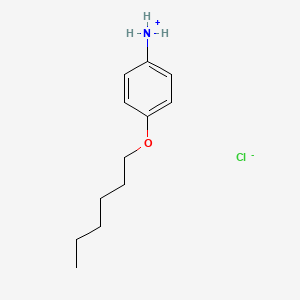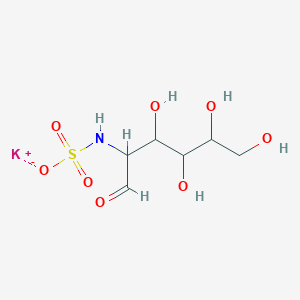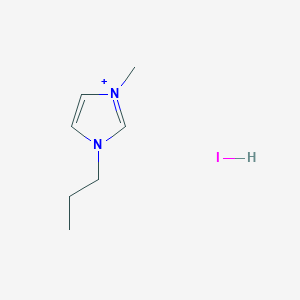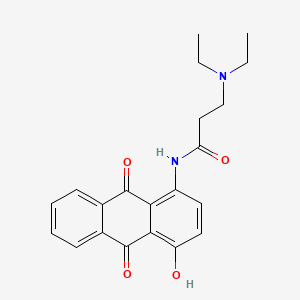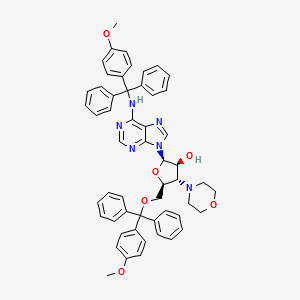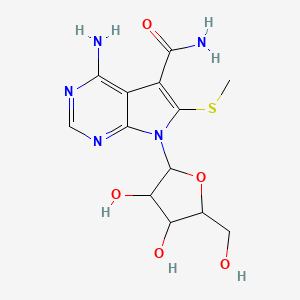
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-(methylthio)-7-pentofuranosyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-(methylthio)-7-pentofuranosyl-: is a complex heterocyclic compound It belongs to the pyrrolo[2,3-d]pyrimidine family, which is known for its significant biological activities This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, an amino group, a methylthio group, and a pentofuranosyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-(methylthio)-7-pentofuranosyl- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.
Attachment of the Methylthio Group: This can be achieved through thiolation reactions using methylthiolating agents.
Glycosylation to Attach the Pentofuranosyl Moiety: This step involves the reaction of the pyrrolo[2,3-d]pyrimidine derivative with a pentofuranosyl donor under glycosylation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-(methylthio)-7-pentofuranosyl- is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-(methylthio)-7-pentofuranosyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or interference with nucleic acid synthesis.
類似化合物との比較
Similar Compounds
7H-Pyrrolo(2,3-d)pyrimidine-4-amine: Lacks the carboxamide and pentofuranosyl groups.
4-Amino-6-(methylthio)pyrrolo(2,3-d)pyrimidine: Lacks the carboxamide and pentofuranosyl groups.
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide: Lacks the amino and methylthio groups.
Uniqueness
The uniqueness of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-(methylthio)-7-pentofuranosyl- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.
特性
CAS番号 |
34625-14-4 |
|---|---|
分子式 |
C13H17N5O5S |
分子量 |
355.37 g/mol |
IUPAC名 |
4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanylpyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H17N5O5S/c1-24-13-6(10(15)22)5-9(14)16-3-17-11(5)18(13)12-8(21)7(20)4(2-19)23-12/h3-4,7-8,12,19-21H,2H2,1H3,(H2,15,22)(H2,14,16,17) |
InChIキー |
QLVABAJMLVLHHE-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


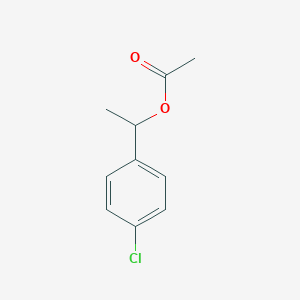
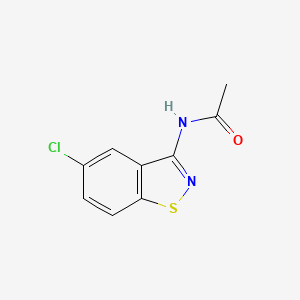
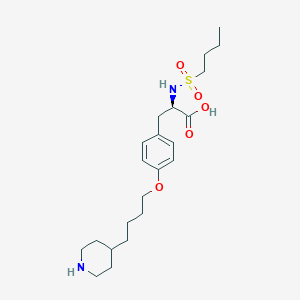
![5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline](/img/structure/B12812506.png)
